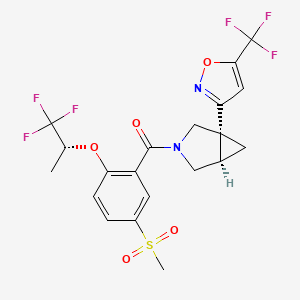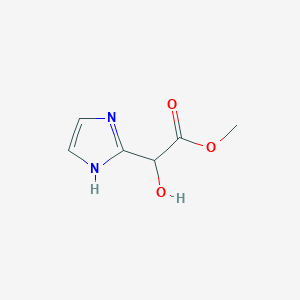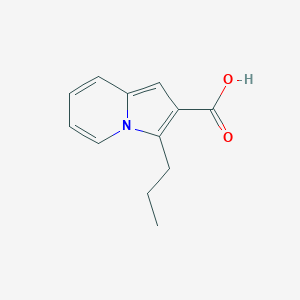
3-propylindolizine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Propylindolizine-2-carboxylic acid (PICA) is a naturally occurring carboxylic acid found in plants and animals. It is a structural analog of indolizidine alkaloids, and is a key intermediate in the synthesis of indolizidine alkaloids. PICA has been studied for its potential therapeutic applications, including as an anti-inflammatory agent and an antioxidant. In addition, PICA has been used as a reagent in the synthesis of pharmaceuticals and other compounds.
Aplicaciones Científicas De Investigación
3-propylindolizine-2-carboxylic acid has been studied for its potential therapeutic applications. Studies have shown that 3-propylindolizine-2-carboxylic acid may have anti-inflammatory and antioxidant properties, and may be useful in the treatment of inflammatory diseases and oxidative stress-related diseases. In addition, 3-propylindolizine-2-carboxylic acid has been studied for its potential applications in cancer treatment. Studies have shown that 3-propylindolizine-2-carboxylic acid can inhibit the growth of several types of cancer cells, including lung, colon, prostate, and breast cancer cells.
Mecanismo De Acción
The exact mechanism of action of 3-propylindolizine-2-carboxylic acid is still not fully understood. However, it is thought that 3-propylindolizine-2-carboxylic acid may act as an antioxidant by scavenging free radicals and reactive oxygen species, which can cause oxidative damage to cells. In addition, 3-propylindolizine-2-carboxylic acid may act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines and enzymes.
Biochemical and Physiological Effects
3-propylindolizine-2-carboxylic acid has been studied for its potential biochemical and physiological effects. Studies have shown that 3-propylindolizine-2-carboxylic acid can inhibit the growth of several types of cancer cells, including lung, colon, prostate, and breast cancer cells. In addition, 3-propylindolizine-2-carboxylic acid has been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of inflammatory diseases and oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-propylindolizine-2-carboxylic acid is a relatively stable compound, making it suitable for use in laboratory experiments. In addition, 3-propylindolizine-2-carboxylic acid is relatively easy to synthesize, making it a cost-effective option for laboratory experiments. However, 3-propylindolizine-2-carboxylic acid is not as soluble in water as some other compounds, making it difficult to use in certain types of experiments.
Direcciones Futuras
The potential therapeutic applications of 3-propylindolizine-2-carboxylic acid are still being explored. Future research should focus on the further elucidation of 3-propylindolizine-2-carboxylic acid’s mechanism of action and its potential therapeutic applications. In addition, further research should be conducted to explore the potential interactions of 3-propylindolizine-2-carboxylic acid with other compounds, as well as its potential applications in other areas, such as drug delivery.
Métodos De Síntesis
3-propylindolizine-2-carboxylic acid can be synthesized by a variety of methods. One method involves reacting 3-bromopropylindolizine with ethyl chloroformate in the presence of potassium carbonate. This reaction yields 3-propylindolizine-2-carboxylic acid. Another method involves the reaction of 3-bromopropylindolizine with ethyl chloroformate in the presence of sodium hydroxide. This reaction yields 3-propylindolizine-2-carboxylic acid.
Propiedades
IUPAC Name |
3-propylindolizine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-5-11-10(12(14)15)8-9-6-3-4-7-13(9)11/h3-4,6-8H,2,5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUMVUNFXGTXPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=C2N1C=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Propylindolizine-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

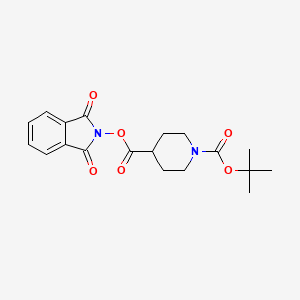
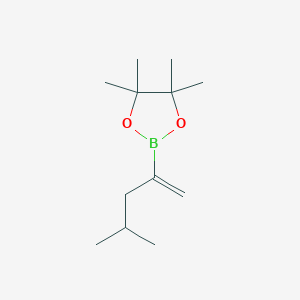
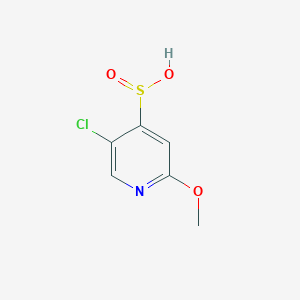
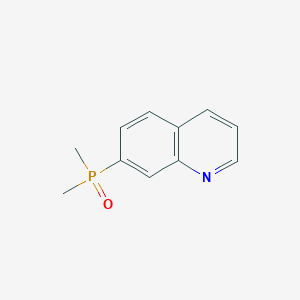

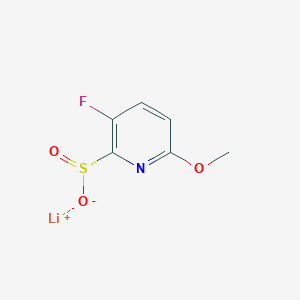

![2-formyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid hydrochloride](/img/structure/B6604082.png)

![2-(2-fluoro-5-methylphenoxy)-1-[(2r,4s)-2-amino-5-azaspiro[3.5]nonan-5-yl]ethan-1-one hydrochloride](/img/structure/B6604097.png)
![ethyl 2,3-dimethylimidazo[2,1-b][1,3]thiazole-5-carboxylate](/img/structure/B6604108.png)

